2-Methyl-1,1-dipropoxypropane

Description

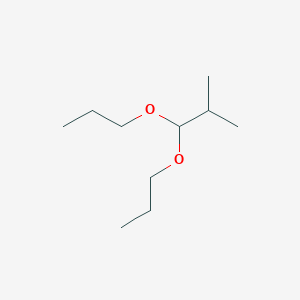

Structure

2D Structure

3D Structure

Properties

CAS No. |

13259-75-1 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

2-methyl-1,1-dipropoxypropane |

InChI |

InChI=1S/C10H22O2/c1-5-7-11-10(9(3)4)12-8-6-2/h9-10H,5-8H2,1-4H3 |

InChI Key |

WMVDSJNSXSIYPK-UHFFFAOYSA-N |

SMILES |

CCCOC(C(C)C)OCCC |

Canonical SMILES |

CCCOC(C(C)C)OCCC |

Other CAS No. |

13259-75-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,1-dipropoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,1-dipropoxypropane, also known as isobutyraldehyde dipropyl acetal, is an organic compound with the chemical formula C10H22O2.[1] As an acetal, it possesses a unique structural feature where a single carbon atom is bonded to two alkoxy groups. This functional group imparts specific chemical properties and reactivities that are of interest in various scientific disciplines, including organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the known chemical properties of this compound, with a focus on its relevance to researchers and professionals in drug development. While experimental data for this specific compound is limited, this guide consolidates available information and draws comparisons with closely related structures to provide a thorough understanding.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available for the target compound, other values are predicted or based on isomeric analogs due to a scarcity of specific experimental studies.

| Property | Value | Source |

| Molecular Formula | C10H22O2 | [1] |

| Molecular Weight | 174.28 g/mol | [1] |

| CAS Number | 13259-75-1 | [2] |

| Boiling Point | 196.6 ± 8.0 °C (Predicted for 2-Methyl-1,3-dipropoxypropane) | [3] |

| Density | 0.843 ± 0.06 g/cm³ (Predicted for 2-Methyl-1,3-dipropoxypropane) | [3] |

| InChI | InChI=1S/C10H22O2/c1-5-7-11-10(9(3)4)12-8-6-2/h9-10H,5-8H2,1-4H3 | [1] |

| SMILES | CCCOC(C(C)C)OCCC | [1] |

Synthesis

This compound is synthesized via the acid-catalyzed reaction of isobutyraldehyde with two equivalents of propanol. This reaction is a classic example of acetal formation, a fundamental transformation in organic chemistry.[4][5]

Experimental Protocol: General Acetal Synthesis

Reactants:

-

Isobutyraldehyde

-

Propanol (2.2 equivalents)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

-

To a solution of isobutyraldehyde in the anhydrous solvent, add 2.2 equivalents of propanol.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

The reaction mixture is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the acetal product.[5][6]

-

The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Caption: Synthesis of this compound.

Reactivity and Stability

Acetals are generally stable under neutral and basic conditions, making them useful as protecting groups for aldehydes and ketones in multi-step syntheses.[6] However, they are susceptible to hydrolysis back to the parent aldehyde and alcohol under acidic conditions.[7][8] The stability of acetals can be influenced by steric and electronic factors of the substituents.

Relevance in Drug Development

The acetal functional group is a versatile motif in drug development, offering several potential advantages.

pH-Sensitive Drug Delivery

The inherent lability of the acetal linkage in acidic environments makes it an attractive tool for targeted drug delivery.[9] Prodrugs containing acetal linkers can be designed to be stable at physiological pH (around 7.4) but hydrolyze to release the active drug in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[9] This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing systemic toxicity.

Caption: Acetal hydrolysis for targeted drug delivery.

Bioactive Acetal-Containing Molecules

Several natural products and synthetic compounds containing acetal or ketal moieties have demonstrated significant biological activity. For instance, certain acetal derivatives of andrographolide have shown improved anti-cancer activity compared to the parent compound.[10] Additionally, libraries of spiroketals and fused bicyclic acetals have yielded potent cytotoxic agents against primary B-cell chronic lymphocytic leukaemia cells. These findings suggest that the acetal motif can be a key pharmacophoric element in the design of novel therapeutic agents.

Metabolism

In general, aliphatic acetals that are absorbed into the body are expected to undergo hydrolysis to their constituent aldehydes and alcohols.[11] This hydrolysis can be catalyzed by enzymes or occur spontaneously in the acidic environment of the stomach. The resulting aldehyde and alcohol are then further metabolized through their respective pathways. For this compound, the expected metabolic products would be isobutyraldehyde and propanol.

Caption: Expected metabolic pathway of this compound.

Conclusion

This compound is a simple aliphatic acetal with chemical properties largely defined by its functional group. While specific experimental data for this compound is not extensively available, its synthesis and reactivity can be understood from the well-established principles of acetal chemistry. For researchers in drug development, the key takeaway is the potential of the acetal linkage as a pH-sensitive linker for targeted drug delivery and as a scaffold for the design of novel bioactive molecules. Further research into the specific biological activities and metabolic fate of this compound and related simple acetals is warranted to fully explore their therapeutic potential.

References

- 1. GSRS [precision.fda.gov]

- 2. This compound | 13259-75-1 [amp.chemicalbook.com]

- 3. Cas 54484-72-9,2-Methyl-1,3-dipropoxypropane | lookchem [lookchem.com]

- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetal - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]

2-Methyl-1,1-dipropoxypropane CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Methyl-1,1-dipropoxypropane, also known by its synonym isobutyraldehyde dipropyl acetal. This document consolidates available chemical identifiers and physicochemical properties. It is important to note that while general synthetic procedures for acetals are established, detailed experimental protocols and specific biological data for this compound are not extensively available in publicly accessible literature.

Chemical Identifiers and Properties

A summary of the key chemical identifiers and physicochemical properties for this compound is presented below. This information is crucial for substance identification, experimental design, and data interpretation.

| Identifier Type | Data | Source |

| CAS Number | 13259-75-1 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Isobutyraldehyde, dipropyl acetal; Propane, 2-methyl-1,1-dipropoxy- | [1] |

| Molecular Formula | C10H22O2 | [1] |

| Molecular Weight | 174.28 g/mol | [1] |

| Canonical SMILES | CCCOC(C(C)C)OCCC | [1] |

| InChIKey | WMVDSJNSXSIYPK-UHFFFAOYSA-N | [1] |

Note: Experimental physicochemical data for this compound is limited. Properties for structurally similar compounds, such as isobutyraldehyde diethyl acetal, include a boiling point of approximately 135-138°C and a density of around 0.84 g/cm³.[2][3] It is important to treat these values as estimates for this compound.

Experimental Protocols

General Synthesis of Acetals

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Methodology:

-

Reactant Mixing: Isobutyraldehyde and a molar excess of propanol (typically 2.2 equivalents or more) are combined in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus).[4]

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.

-

Reaction: The mixture is heated to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Workup: Upon completion, the reaction is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate). The final product is then purified by fractional distillation under reduced pressure.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information on the biological activity, metabolic fate, or any associated signaling pathways for this compound.

Research on structurally related aldehydes and their metabolites suggests potential areas for future investigation. For instance, the metabolism of 2-methylpropene, which shares a structural motif with the isobutyl group of this compound, involves cytochrome P450 enzymes.[5][6] However, it is crucial to emphasize that direct extrapolation of biological effects from analogous compounds is not a substitute for experimental data.

The absence of data highlights a significant knowledge gap and an opportunity for novel research in the fields of toxicology, pharmacology, and metabolic sciences.

Logical Workflow for Future Research

To elucidate the biological profile of this compound, a structured experimental workflow is proposed.

Figure 2: Proposed experimental workflow for investigating the biological properties of this compound.

This workflow outlines a logical progression from basic characterization to in-depth mechanistic studies, providing a roadmap for future research endeavors.

References

- 1. GSRS [precision.fda.gov]

- 2. Isobutyraldehyde Diethyl Acetal | CAS#:1741-41-9 | Chemsrc [chemsrc.com]

- 3. isobutyraldehyde diethyl acetal, 1741-41-9 [thegoodscentscompany.com]

- 4. Isobutyraldehyde Diethyl Acetal | 1741-41-9 | Benchchem [benchchem.com]

- 5. Metabolism and toxicity of 2-methylpropene (isobutene)--a review [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structure Elucidation of 2-Methyl-1,1-dipropoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-Methyl-1,1-dipropoxypropane. The document outlines the synthetic protocol for its preparation via acid-catalyzed acetalization of isobutyraldehyde and propanol. Due to the absence of publicly available experimental spectra, this guide presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry. These predictions are based on established principles of spectroscopy and data from analogous structures. The methodologies for acquiring and interpreting this data are detailed to provide a framework for the experimental confirmation of the structure of this compound.

Introduction

This compound, also known as isobutyraldehyde dipropyl acetal, is an organic compound with the chemical formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol [1]. As an acetal, it is characterized by the presence of two alkoxy groups (propoxy groups in this case) attached to the same carbon atom. Acetal functional groups are of significant interest in organic synthesis, often serving as protecting groups for aldehydes due to their stability under neutral or basic conditions and their susceptibility to hydrolysis under acidic conditions. The elucidation of the precise structure of such molecules is fundamental for quality control, reaction monitoring, and understanding their chemical behavior. This guide details the necessary steps and expected outcomes for the comprehensive structural characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed acetalization of isobutyraldehyde with propanol. This reaction involves the nucleophilic addition of two equivalents of propanol to the carbonyl carbon of isobutyraldehyde, followed by the elimination of a water molecule.

References

An In-depth Technical Guide to the Physical Properties of Isobutyraldehyde Dipropyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of isobutyraldehyde dipropyl acetal, also referred to as 2-methyl-1,1-dipropoxypropane. Due to the limited availability of experimental data for this specific compound, this document also includes data for analogous compounds to provide a comparative context. Furthermore, detailed experimental protocols for the synthesis of acetals and the measurement of their key physical properties are outlined to support further research and development.

Core Physical Properties

The physical characteristics of isobutyraldehyde dipropyl acetal are crucial for its application in various chemical syntheses and formulations. While experimental data for this specific acetal is not widely published, its fundamental properties can be established, and others can be estimated based on related structures.

Data Presentation: Physical Properties

The following table summarizes the available and estimated quantitative data for isobutyraldehyde di-n-propyl acetal. For comparative purposes, data for the more extensively studied isobutyraldehyde diethyl acetal is also included.

| Property | Isobutyraldehyde di-n-propyl Acetal | Isobutyraldehyde diethyl Acetal |

| IUPAC Name | This compound | 1,1-diethoxy-2-methylpropane |

| CAS Number | 13259-75-1 | 1741-41-9 |

| Molecular Formula | C10H22O2[1][2] | C8H18O2 |

| Molecular Weight | 174.28 g/mol [1][2] | 146.23 g/mol |

| Boiling Point | ~196.6 °C (Predicted for isomer)[3] | 135-138 °C |

| Density | ~0.843 g/cm³ (Predicted for isomer)[3] | 0.826-0.832 g/cm³ @ 25 °C |

| Refractive Index | Not available | 1.390-1.396 @ 20 °C |

| Solubility | Insoluble in water; soluble in organic solvents (Expected) | Soluble in alcohol |

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and characterization of isobutyraldehyde dipropyl acetal. The following sections provide established protocols for its synthesis and the determination of its primary physical properties.

Synthesis of Isobutyraldehyde di-n-propyl Acetal

This protocol describes a general acid-catalyzed acetalization reaction.

Materials:

-

Isobutyraldehyde

-

n-Propanol

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)

-

Anhydrous sodium carbonate or other suitable base for neutralization

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine isobutyraldehyde (1 molar equivalent) and an excess of n-propanol (2.5-3 molar equivalents).

-

Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.1-0.5 mol%) to the mixture.

-

Water Removal: Attach a Dean-Stark apparatus filled with n-propanol to the flask to facilitate the removal of water as it is formed during the reaction.

-

Reflux: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Neutralization: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated aqueous solution of sodium carbonate.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium carbonate solution and then with brine.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure isobutyraldehyde di-n-propyl acetal.

Measurement of Physical Properties

1. Boiling Point Determination (Micro-reflux method):

-

Place approximately 0.5 mL of the purified acetal into a small test tube with a magnetic stir bar.

-

Position the test tube in a heating block on a hot plate stirrer.

-

Suspend a thermometer with the bulb approximately 1 cm above the liquid surface.

-

Gently heat the sample while stirring until it boils and a ring of condensing vapor is observed on the test tube walls, level with the thermometer bulb.

-

The stable temperature reading on the thermometer at this point is the boiling point.

2. Density Measurement:

-

Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with the purified acetal, ensuring no air bubbles are present, and stopper it.

-

Bring the pycnometer and its contents to a constant temperature (e.g., 20°C or 25°C) in a water bath.

-

Remove any excess liquid that has expanded and re-weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

3. Refractive Index Measurement (Abbe Refractometer):

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Place a few drops of the purified acetal onto the surface of the measuring prism.

-

Close the prism assembly and turn on the light source.

-

Adjust the instrument to bring the borderline between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale. Record the temperature at which the measurement is taken.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of isobutyraldehyde dipropyl acetal.

Caption: Synthesis and Purification Workflow.

References

A Comprehensive Technical Analysis of 2-Methyl-1,1-dipropoxypropane

This technical guide provides an in-depth overview of the fundamental physicochemical properties of 2-Methyl-1,1-dipropoxypropane, a chemical compound relevant to various research and development applications. The focus of this document is to present its molecular formula and molecular weight, offering a foundational resource for professionals in drug development, chemical research, and scientific fields.

Quantitative Molecular Data

The essential quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₂ |

| Molecular Weight | 174.28 g/mol |

| Elemental Composition | |

| Carbon (C) | 10 atoms |

| Hydrogen (H) | 22 atoms |

| Oxygen (O) | 2 atoms |

Determination of Physicochemical Properties: Standard Methodologies

The determination of a compound's molecular formula and weight is a fundamental aspect of chemical analysis. While specific experimental data for the synthesis of this compound is not detailed here, the standard protocols used to ascertain these properties are well-established in the field of analytical chemistry.

Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound. In a typical workflow, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak corresponding to the molecular ion provides a highly accurate measurement of the molecular weight. High-resolution mass spectrometry (HRMS) can further provide the exact mass, which helps in deducing the elemental composition.

Elemental Analysis: This method determines the percentage composition of individual elements (carbon, hydrogen, oxygen, etc.) within a compound. The empirical formula can be derived from these percentages. When combined with the molecular weight from mass spectrometry, the precise molecular formula can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹H and ¹³C NMR spectroscopy can confirm the molecular formula by accounting for all the hydrogen and carbon atoms in the molecule's structure.

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

Caption: Logical flow from compound name to molecular formula and weight.

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-1,1-dipropoxypropane

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methyl-1,1-dipropoxypropane. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectral characteristics, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and its NMR correlations.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of experimentally acquired spectra in publicly available databases, the following ¹H and ¹³C NMR data are predicted based on computational models. These predictions offer valuable insights into the chemical environment of the protons and carbons within the this compound molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The predictions are based on standard models and may vary slightly from experimental values.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 0.90 | Doublet | 6H | -CH(C H₃)₂ |

| b | 0.92 | Triplet | 6H | -O-CH₂-CH₂-C H₃ |

| c | 1.55 | Sextet | 4H | -O-CH₂-C H₂-CH₃ |

| d | 1.85 | Multiplet | 1H | -CH(CH₃)₂ |

| e | 3.38 | Triplet | 4H | -O-C H₂-CH₂-CH₃ |

| f | 4.25 | Doublet | 1H | O-C H-O |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the different carbon environments in this compound.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 10.8 | -O-CH₂-CH₂-C H₃ |

| 2 | 18.0 | -CH(C H₃)₂ |

| 3 | 23.2 | -O-CH₂-C H₂-CH₃ |

| 4 | 33.5 | -C H(CH₃)₂ |

| 5 | 67.0 | -O-C H₂-CH₂-CH₃ |

| 6 | 108.0 | O-C H-O |

Experimental Protocols

The following section details the standard methodologies for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

-

Solvent Selection : A suitable deuterated solvent that dissolves the compound should be used. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other common solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), and benzene-d₆. The choice of solvent can slightly influence the chemical shifts.

-

Sample Filtration : To remove any particulate matter that can degrade the spectral quality, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Internal Standard : For precise chemical shift referencing, an internal standard is often added. Tetramethylsilane (TMS) is the most common standard for organic solvents and is set to 0.00 ppm.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment is typically used.

-

Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay : A delay of 1-2 seconds between pulses ensures full relaxation of the protons.

-

Spectral Width : A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program : A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans : Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is common.

-

Spectral Width : A spectral width of 0-220 ppm is generally sufficient to cover the chemical shifts of most organic compounds.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the logical workflow for its NMR analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-1,1-dipropoxypropane

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-methyl-1,1-dipropoxypropane. The principles outlined herein are fundamental for researchers, scientists, and professionals in drug development involved in the structural elucidation of organic molecules.

Molecular Structure: this compound, also known as isobutyraldehyde dipropyl acetal, possesses the chemical formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol .[1] Its structure features a central carbon atom bonded to an isobutyl group and two propoxy groups, making it an acetal.

Core Fragmentation Principles of Acetals

Under electron ionization, acetals are known to undergo characteristic fragmentation pathways, primarily initiated by the loss of an electron from one of the oxygen atoms to form a molecular ion (M⁺). However, the molecular ion peak for acetals is often weak or entirely absent in the mass spectrum due to the high instability of the initial ion.[2] The fragmentation is dominated by α-cleavage, a process involving the homolytic cleavage of a bond adjacent to the oxygen atom, which leads to the formation of a resonance-stabilized oxonium ion. This stabilization provides a strong driving force for the fragmentation process.[2][3]

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through several key steps, initiated by the ionization of one of the propoxy oxygen atoms.

1. Initial Ionization: An electron is ejected from one of the oxygen atoms, forming the molecular ion.

Caption: Initial ionization of this compound.

2. Primary α-Cleavage Pathways: The molecular ion readily undergoes α-cleavage at the bonds adjacent to the oxygen atoms. The most probable fragmentations involve the loss of a propyl radical or a propoxy radical, leading to the formation of highly stable oxonium ions.

-

Loss of a Propyl Radical: Cleavage of the C-O bond results in the expulsion of a propyl radical (•CH₂CH₂CH₃), forming a resonance-stabilized oxonium ion at m/z 131. This is often a dominant fragmentation pathway for acetals.

-

Loss of a Propoxy Radical: The cleavage of the O-C bond can lead to the loss of a propoxy radical (•OCH₂CH₂CH₃), resulting in an isobutyl-substituted oxonium ion at m/z 115.

-

Loss of an Isobutyl Radical: Cleavage of the C-C bond alpha to the oxygen-bearing carbon can result in the loss of an isobutyl radical (•CH₂(CH₃)₂), leading to the formation of a dipropoxy-substituted cation at m/z 117.

The following diagram illustrates these primary fragmentation pathways.

References

In-depth Technical Guide on 2-Methyl-1,1-dipropoxypropane: Thermodynamic Properties and Stability

A comprehensive review of the available data on the thermodynamic properties and chemical stability of 2-Methyl-1,1-dipropoxypropane reveals a significant lack of specific experimental or calculated information for this particular compound. While general characteristics can be inferred from related structures and the functional group it belongs to (acetals), detailed quantitative data remains largely unavailable in the public domain. This guide summarizes the known information and provides context based on similar molecules.

Molecular and Physical Properties

This compound is an acetal with the chemical formula C10H22O2 and a molecular weight of 174.28 g/mol .[1][2] Its structure consists of a central carbon atom bonded to a hydrogen, an isobutyl group, and two propoxy groups.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H22O2 | [1][2] |

| Molecular Weight | 174.28 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Isobutyraldehyde dipropyl acetal | [1] |

Thermodynamic Properties

Stability and Reactivity

As an acetal, the primary stability concern for this compound is its susceptibility to hydrolysis under acidic conditions. Acetals are generally stable in neutral or basic environments but can be readily converted back to their corresponding aldehyde (isobutyraldehyde) and alcohol (propanol) in the presence of an acid catalyst and water.

Figure 1: Acid-Catalyzed Hydrolysis of this compound

Caption: The logical workflow of the acid-catalyzed hydrolysis of an acetal.

This reactivity is a key characteristic of the acetal functional group and is a critical consideration in its handling, storage, and application, particularly in pharmaceutical and chemical synthesis contexts where pH control is essential.

Experimental Protocols

Due to the absence of specific studies on the thermodynamic properties of this compound, detailed experimental protocols for its analysis are not available. However, standard methodologies for determining such properties for organic compounds would be applicable.

Calorimetry: Techniques like bomb calorimetry could be used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated. Differential Scanning Calorimetry (DSC) would be suitable for measuring heat capacity and enthalpies of phase transitions.

Vapor Pressure Measurements: The Clausius-Clapeyron equation can be used to determine the enthalpy of vaporization from vapor pressure measurements at different temperatures, which can be obtained using a static or dynamic apparatus.

Figure 2: General Experimental Workflow for Thermodynamic Property Determination

Caption: A generalized workflow for the synthesis, characterization, and evaluation of a chemical compound.

Conclusion

While this compound is a known chemical entity, there is a notable absence of published data regarding its specific thermodynamic properties and stability. For researchers, scientists, and drug development professionals, this indicates a research gap. The stability of this compound can be inferred from the general behavior of acetals, which are known to be sensitive to acidic conditions. Any application of this compound would necessitate experimental determination of its thermodynamic parameters and a thorough evaluation of its stability profile under relevant process and storage conditions.

References

A Technical Guide to the Solubility of 2-Methyl-1,1-dipropoxypropane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-1,1-dipropoxypropane. Due to the limited availability of public data on this specific compound, this guide focuses on the requisite experimental protocols for determining its solubility in common organic solvents. It further presents a framework for the systematic reporting of such data and a logical workflow for solubility assessment. This guide is intended to be a foundational resource for researchers and professionals engaged in the study and application of this compound.

Introduction

This compound, an acetal, possesses a unique chemical structure that suggests its potential utility in various applications, including as a solvent, intermediate, or protecting group in organic synthesis.[1][2] A fundamental understanding of its solubility in a range of common organic solvents is paramount for its effective use in research and development, particularly within the pharmaceutical and chemical industries. This guide outlines the methodologies to systematically determine and document these crucial solubility profiles.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This information is critical for understanding its potential interactions with various solvents.

| Property | Value | Reference |

| Molecular Formula | C10H22O2 | [2] |

| Molecular Weight | 174.28 g/mol | [2] |

| Boiling Point | 196.6 ± 8.0 °C (Predicted) | [3] |

| Density | 0.843 ± 0.06 g/cm3 (Predicted) | [3] |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not widely published. The following table is provided as a template for researchers to populate with experimentally determined values. It is recommended to measure solubility at standard laboratory temperature (e.g., 25°C) and other relevant temperatures as required by the specific application.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Toluene | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Diethyl Ether | ||||

| e.g., Hexane | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on established methods for assessing the solubility of organic compounds.[4][5][6][7][8]

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry, if applicable)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.[4]

-

Equilibrate the vials in a constant temperature bath for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.[4]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through an appropriate syringe filter to remove any suspended microparticles.

-

-

Concentration Analysis:

-

Dilute the filtered supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the precise concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL and mol/L using the determined concentration and the dilution factor.

-

4.3. Qualitative Solubility Assessment

For a rapid preliminary assessment, a qualitative method can be employed.[5][6]

-

Add a small, measured amount (e.g., 25 mg) of this compound to a test tube.[5]

-

Add the solvent in small portions (e.g., 0.75 mL) while shaking vigorously after each addition.[5]

-

Observe whether the compound dissolves completely. This can provide a general classification of soluble, partially soluble, or insoluble.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining and classifying the solubility of this compound.

Caption: Workflow for assessing the solubility of this compound.

References

- 1. This compound | 13259-75-1 [amp.chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. Cas 54484-72-9,2-Methyl-1,3-dipropoxypropane | lookchem [lookchem.com]

- 4. quora.com [quora.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 2-Methyl-1,1-dipropoxypropane, a notable acetal, and its related compounds. This document delves into the synthesis, chemical properties, and burgeoning applications of this class of molecules, with a particular focus on their relevance to drug development and organic synthesis. Through a structured presentation of quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways, this whitepaper aims to be an essential resource for professionals in the chemical and pharmaceutical fields.

Introduction to Acetals: The Case of this compound

Acetals are a class of organic compounds characterized by the presence of two ether groups attached to the same carbon atom. They are formed by the reaction of an aldehyde or a ketone with an excess of an alcohol in the presence of an acid catalyst. This compound, also known as isobutyraldehyde dipropyl acetal, is a specific acetal derived from isobutyraldehyde and propanol. Its chemical structure features a central carbon atom bonded to a hydrogen, an isopropyl group, and two propoxy groups.

The primary significance of acetals in organic chemistry, particularly in the context of drug development, lies in their utility as protecting groups for carbonyl functionalities.[1][2] The acetal linkage is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the parent carbonyl compound.[3] This characteristic allows for selective chemical transformations on other parts of a complex molecule without affecting the carbonyl group.

Synthesis of this compound and Related Acetals

The synthesis of acetals is a well-established acid-catalyzed reaction. The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol molecule to form a hemiacetal. Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by the attack of a second alcohol molecule, yields the acetal.

General Experimental Protocol for Acetal Synthesis

Materials:

-

Isobutyraldehyde (1 mole equivalent)

-

Propan-1-ol (at least 2 mole equivalents, often used in excess as the solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl, or a solid acid catalyst)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Apparatus for reflux with a Dean-Stark trap to remove water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine isobutyraldehyde and an excess of propan-1-ol.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the excess propan-1-ol under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

This synthetic workflow is depicted in the following diagram:

Physicochemical Properties

The physical and chemical properties of this compound and related acetals are crucial for their application and handling. A compilation of available data is presented below.

| Property | This compound | Isobutyraldehyde diethyl acetal | 1,1-Dipropoxypropane | 2-Methyl-1,3-dipropoxypropane |

| CAS Number | 13259-75-1[5] | 1741-41-9[6] | 4744-11-0[7] | 54484-72-9[4] |

| Molecular Formula | C10H22O2[8] | C8H18O2[6] | C9H20O2[7] | C10H22O2[4] |

| Molecular Weight ( g/mol ) | 174.28[8] | 146.23[6] | 160.25[7] | 174.28[4] |

| Boiling Point (°C) | Not explicitly found | ~142-146[4] | Not explicitly found | 196.6 (Predicted)[4] |

| Density (g/cm³) | Not explicitly found | 0.826-0.832 @ 25°C[9] | Not explicitly found | 0.843 (Predicted)[4] |

| Refractive Index | Not explicitly found | 1.390-1.396 @ 20°C[9] | Not explicitly found | Not explicitly found |

Note: Some data for this compound was not available in the reviewed literature, and data for related compounds is provided for comparison. Predicted values are indicated where applicable.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized acetals. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methine proton of the acetal group (CH(OR)₂), the protons of the two propoxy groups (-OCH₂CH₂CH₃), and the protons of the isopropyl group (-CH(CH₃)₂). The acetal proton typically appears as a doublet in the region of 4-5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a distinct signal for the acetal carbon (C(OR)₂) in the range of 95-110 ppm. The carbons of the propoxy and isopropyl groups would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum of an acetal is characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1700-1750 cm⁻¹) from the starting aldehyde. Instead, strong C-O-C stretching vibrations are observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry of acetals often shows fragmentation patterns involving the cleavage of the C-O bonds. The molecular ion peak may be weak or absent, with prominent fragments resulting from the loss of an alkoxy group.

Applications in Drug Development and Medicinal Chemistry

The unique chemical properties of acetals make them valuable tools in drug development, primarily in two key areas: as protecting groups in the synthesis of complex drug molecules and as functional moieties in prodrug design.

Acetal Protecting Groups in Pharmaceutical Synthesis

The stability of the acetal group to a wide range of reaction conditions, except for acidic hydrolysis, makes it an ideal protecting group for aldehydes and ketones during multi-step syntheses of pharmaceuticals.[1][2] This allows for chemical modifications on other parts of the molecule, such as reductions, oxidations, or organometallic additions, without affecting the carbonyl functionality.

The logical relationship for the use of an acetal as a protecting group can be visualized as follows:

Acetals in Prodrug Design

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The acetal linkage can be incorporated into a drug molecule to create a prodrug that is stable in the neutral pH of the bloodstream but is hydrolyzed to release the active drug in the acidic microenvironment of specific tissues, such as tumors, or within cellular compartments like lysosomes.[10][11] This pH-sensitive release mechanism can improve the therapeutic index of a drug by targeting its action and reducing systemic toxicity.[12]

The strategy of using an acetal linkage for pH-triggered drug release is illustrated below:

While no specific examples of this compound being used as a prodrug were found, the principle is applicable to a wide range of drug molecules containing hydroxyl or carbonyl groups that can be modified to form acetal linkages. For instance, acetal derivatives of resveratrol have been synthesized and evaluated as prodrugs to overcome its rapid metabolism.[10][13]

Conclusion and Future Perspectives

This compound serves as a representative example of the broader class of acetals, which hold significant importance in modern organic and medicinal chemistry. Their synthesis is straightforward, and their chemical properties, particularly their stability under basic and neutral conditions and lability under acidic conditions, are highly valuable.

For researchers and scientists, the exploration of novel acetal structures and their synthetic methodologies continues to be a fruitful area of investigation. In the realm of drug development, the application of acetals as protecting groups is a well-established and indispensable tool. Furthermore, the growing interest in targeted drug delivery systems positions acetal-based prodrugs as a promising strategy to enhance the efficacy and safety of various therapeutic agents. Future research in this area will likely focus on the fine-tuning of the electronic and steric properties of acetals to control their rate of hydrolysis, allowing for more precise and programmable drug release profiles. The development of novel catalytic systems for efficient and selective acetalization will also be a key area of advancement.

References

- 1. Isobutyraldehyde = 99 78-84-2 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. Cas 54484-72-9,2-Methyl-1,3-dipropoxypropane | lookchem [lookchem.com]

- 5. This compound | 13259-75-1 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 1,1-Dipropoxypropane | C9H20O2 | CID 521219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. isobutyraldehyde diethyl acetal, 1741-41-9 [thegoodscentscompany.com]

- 10. Acetal derivatives as prodrugs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of an acid-labile polymeric prodrug DOX-acetal-PEG-acetal-DOX with high drug loading content for pH-triggered intracellular drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and biological evaluation of a novel series of aryl S,N-ketene acetals as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Properties of 2-Methyl-1,1-dipropoxypropane

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2-Methyl-1,1-dipropoxypropane (CAS No. 13259-75-1) is publicly available in the searched resources. The following information is compiled from data on structurally similar compounds (acetals) and general safety principles for handling flammable and irritant chemicals. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not replace a manufacturer-provided SDS. Always consult the supplier's specific safety information before handling this chemical.

Chemical Identification and Properties

This compound, also known as isobutyraldehyde dipropyl acetal, is an organic compound classified as an acetal.[1] Acetals are generally characterized by their relative stability in neutral or basic conditions and their hydrolysis back to aldehydes and alcohols in acidic conditions.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Isobutyraldehyde dipropyl acetal, Propane, 2-methyl-1,1-dipropoxy- |

| CAS Number | 13259-75-1 |

| Molecular Formula | C10H22O2 |

| Molecular Weight | 174.28 g/mol |

| Chemical Structure | SMILES: CCCOC(C(C)C)OCCC |

Table 2: Inferred Physical and Chemical Properties

Note: These properties are inferred from structurally similar acetals and general chemical principles, as specific data for this compound is limited.

| Property | Inferred Value/Information | Reference/Basis |

| Appearance | Colorless liquid | General property of similar acetals[2][3] |

| Odor | Pleasant, fruity, or solvent-like | General property of similar acetals[2][3] |

| Boiling Point | Estimated to be in the range of 180-200 °C | Based on structurally similar compounds |

| Flash Point | Likely flammable; specific value unknown | Acetals are often flammable liquids[2][4] |

| Solubility | Slightly soluble in water; miscible with many organic solvents | General property of acetals[3] |

| Density | Expected to be less than water (approx. 0.8-0.9 g/cm³) | Based on structurally similar compounds[2] |

| Stability | Stable under normal conditions and in basic solutions. Hydrolyzes in the presence of strong acids. May form peroxides upon prolonged exposure to air and light. | General reactivity of acetals[2][4][5] |

Hazard Identification and Safety Precautions

Based on the properties of analogous chemicals, this compound should be treated as a flammable liquid that may cause skin and eye irritation.

Table 3: Summary of Potential Hazards and GHS Classifications

| Hazard | GHS Classification (Inferred) | Precautionary Statements (Inferred) |

| Flammability | Flammable Liquid, Category 3 (H226) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Irritation | Skin Irritant, Category 2 (H315) | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | Eye Irritant, Category 2A (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation, Category 3 (H335) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

-

Inhalation: Vapors may cause respiratory tract irritation.[6] High concentrations may lead to dizziness or drowsiness.[6]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: Expected to cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

Handling and Storage

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[7][8] Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.[7]

-

Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

General Handling Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from ignition sources such as open flames, hot surfaces, and sparks.[9][10]

-

Use non-sparking tools when handling containers.[4]

-

Ground and bond containers when transferring large volumes to prevent static discharge.[8][9]

-

Keep containers tightly closed when not in use.[7]

-

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents and strong acids.[10]

Emergency Procedures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[2][4]

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Immediate Actions: Evacuate the area and eliminate all ignition sources.

-

Containment: Ventilate the area. For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).

-

Cleanup: Place the absorbent material into a sealed, labeled container for proper waste disposal.

-

Personal Protection: Wear appropriate PPE during cleanup.

Visualized Workflows

The following diagrams illustrate standard safety workflows applicable to handling this compound.

Caption: Hazard Identification and Mitigation Workflow for this compound.

Caption: General procedure for responding to a chemical spill in a laboratory setting.

References

- 1. GSRS [precision.fda.gov]

- 2. ACETAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Acetal | C6H14O2 | CID 7765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Acetals, Ketals, Hemiacetals, and Hemiketals | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nj.gov [nj.gov]

- 7. - Division of Research Safety | Illinois [drs.illinois.edu]

- 8. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. ehs.okstate.edu [ehs.okstate.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-1,1-dipropoxypropane from Isobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methyl-1,1-dipropoxypropane, an acetal, from the reaction of isobutyraldehyde and n-propanol. Acetal formation is a crucial reaction in organic synthesis, often employed as a protective group strategy for aldehydes and ketones. This protocol outlines the necessary reagents, equipment, and procedural steps for the successful synthesis, purification, and characterization of the target compound. The methodology is based on the well-established acid-catalyzed acetalization, a robust and widely applicable transformation.

Introduction

The synthesis of acetals from aldehydes or ketones and alcohols is a fundamental reaction in organic chemistry. This reaction is reversible and typically requires an acid catalyst to proceed at a reasonable rate. To drive the equilibrium towards the formation of the acetal, it is common practice to remove the water generated during the reaction, often through azeotropic distillation with a suitable solvent or by using a dehydrating agent. The resulting acetal, this compound, is a stable compound under neutral or basic conditions, making it an effective protecting group for the isobutyraldehyde moiety in multi-step syntheses.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: Acid-catalyzed reaction of isobutyraldehyde with n-propanol.

Experimental Protocol

This protocol is adapted from the synthesis of a closely related compound, isobutyraldehyde diethyl acetal.[1]

Materials:

-

Isobutyraldehyde (≥99%)

-

n-Propanol (anhydrous, ≥99.5%)

-

Methanesulfonic acid (≥99%) or Amberlyst-15® ion-exchange resin

-

Sodium carbonate (anhydrous, ≥99.5%)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Toluene (for azeotropic removal of water, optional)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, if using azeotropic removal of water)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer or temperature probe

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer, add isobutyraldehyde (e.g., 0.1 mol, 7.21 g).

-

Add an excess of anhydrous n-propanol (e.g., 0.3 mol, 18.03 g, 22.5 mL). Using the alcohol as the solvent helps to drive the reaction forward.

-

If using a Dean-Stark trap for water removal, fill the sidearm with toluene.

-

-

Catalyst Addition:

-

Slowly add the acid catalyst to the stirred reaction mixture.

-

Option A (Homogeneous Catalysis): Add a catalytic amount of methanesulfonic acid (e.g., 0.5-1.0 mol% relative to the aldehyde).

-

Option B (Heterogeneous Catalysis): Add Amberlyst-15® resin (e.g., 10-15% by weight of the limiting reagent, isobutyraldehyde).

-

-

-

Reaction:

-

Heat the mixture to reflux with vigorous stirring. The reaction temperature should be monitored and maintained.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting aldehyde. A typical reaction time is 2-4 hours.

-

If using a Dean-Stark trap, water will collect in the sidearm as an azeotrope with the solvent.

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a solid catalyst like Amberlyst-15® was used, it can be removed by filtration and washed with a small amount of n-propanol or other suitable solvent.

-

If a homogeneous catalyst was used, neutralize it by adding the reaction mixture to a saturated solution of sodium bicarbonate. Stir until gas evolution ceases.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the excess n-propanol and any solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain the pure this compound.

-

Data Presentation

Table 1: Physicochemical and Stoichiometric Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Moles (example) | Grams (example) |

| Isobutyraldehyde | C₄H₈O | 72.11 | 0.79 | 63-64 | 0.1 | 7.21 |

| n-Propanol | C₃H₈O | 60.10 | 0.803 | 97 | 0.3 | 18.03 |

| This compound | C₁₀H₂₂O₂ | 174.28[2] | ~0.85 (est.) | ~170-180 (est.) | - | - |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy Type | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm): ~4.2-4.4 (d, 1H, -O-CH-O-), ~3.3-3.5 (m, 4H, -O-CH₂-), ~1.8-2.0 (m, 1H, -CH-(CH₃)₂), ~1.5-1.7 (m, 4H, -CH₂-CH₃), ~0.9 (d, 6H, -CH-(CH₃)₂), ~0.8-0.9 (t, 6H, -CH₂-CH₃) |

| ¹³C NMR | δ (ppm): ~105-108 (-O-CH-O-), ~65-70 (-O-CH₂-), ~30-35 (-CH-(CH₃)₂), ~22-25 (-CH₂-CH₃), ~18-20 (-CH-(CH₃)₂), ~10-12 (-CH₂-CH₃) |

| IR | ν (cm⁻¹): ~2960-2870 (C-H stretch), ~1150-1050 (C-O-C stretch, characteristic strong acetal bands). Absence of a strong C=O stretch around 1720 cm⁻¹ and a broad O-H stretch around 3300 cm⁻¹ indicates product formation and purity. |

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Acid-Catalyzed Acetalization for the Synthesis of 2-Methyl-1,1-dipropoxypropane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methyl-1,1-dipropoxypropane, also known as isobutyraldehyde dipropyl acetal, via an acid-catalyzed acetalization reaction. This method is a common and efficient way to produce acetals, which are valuable as protecting groups for aldehydes in multi-step organic synthesis and as intermediates in the production of various chemicals.

Introduction

Acid-catalyzed acetalization is a reversible reaction that involves the reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal and water. In this protocol, isobutyraldehyde is reacted with 1-propanol using an acid catalyst to yield this compound. The removal of water during the reaction is crucial to drive the equilibrium towards the formation of the acetal product.

Reaction and Chemical Data

The overall reaction is as follows:

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Isobutyraldehyde | C4H8O | 72.11 | 63 | 0.79 |

| 1-Propanol | C3H8O | 60.10 | 97 | 0.803 |

| This compound | C10H22O2 | 174.28 | ~170-180 (estimated) | Not available |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (Isobutyraldehyde:1-Propanol) | 1 : 2.2 |

| Catalyst | p-Toluenesulfonic acid (p-TSA) |

| Catalyst Loading | 0.5 - 1.0 wt% relative to isobutyraldehyde |

| Reaction Temperature | 80 - 100 °C (Reflux) |

| Reaction Time | 4 - 6 hours |

| Typical Aldehyde Conversion | ~71%[1] |

Experimental Protocol

Materials:

-

Isobutyraldehyde (≥99%)

-

1-Propanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Toluene (for Dean-Stark trap)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. The entire apparatus should be dried in an oven and cooled under a stream of dry nitrogen or argon to prevent moisture from interfering with the reaction.

-

Charging Reactants: To the round-bottom flask, add isobutyraldehyde (1.0 mol), 1-propanol (2.2 mol), and a catalytic amount of p-toluenesulfonic acid (0.5 - 1.0% by weight of the isobutyraldehyde). Add a volume of toluene sufficient to fill the Dean-Stark trap.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction for 4-6 hours, or until no more water is collected in the trap.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate in a separatory funnel.

-

Separate the organic layer and wash it with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene and any excess 1-propanol by simple distillation.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound. The boiling point of the similar isobutyraldehyde diethyl acetal is in the range of 138-146 °C, so a slightly higher temperature is expected for the dipropoxy derivative.

-

Visualizations

Caption: Mechanism of acid-catalyzed acetal formation.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Isobutyraldehyde and 1-propanol are flammable. Keep away from open flames and ignition sources.

-

p-Toluenesulfonic acid is corrosive. Handle with care.

-

Follow standard laboratory procedures for handling and disposing of chemicals.

Conclusion

This protocol provides a reliable and adaptable method for the synthesis of this compound. The use of a Dean-Stark trap is essential for achieving high yields by driving the reaction equilibrium forward. The purification by fractional distillation ensures a high purity of the final product, suitable for various applications in research and development.

References

Application Notes and Protocols for 2-Methyl-1,1-dipropoxypropane as a Carbonyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-1,1-dipropoxypropane as a protecting group for carbonyl functionalities in organic synthesis. Detailed protocols for both the protection of isobutyraldehyde and the general deprotection of the resulting acetal are provided, along with a summary of relevant data.

Introduction

In multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical strategy to avoid unwanted side reactions.[1][2] Carbonyl groups, present in aldehydes and ketones, are highly reactive towards nucleophiles and require protection during certain synthetic transformations.[1][3] this compound, also known as isobutyraldehyde dipropyl acetal, serves as an effective protecting group for carbonyls, forming a stable acetal that is resistant to a variety of reaction conditions.[4] This acetal can be readily cleaved under acidic conditions to regenerate the carbonyl group.[1][3]

Key Advantages

-

Stability: Acetal protecting groups are stable under basic, nucleophilic, and reductive conditions.[3]

-

Ease of Formation: The formation of the acetal is typically a straightforward acid-catalyzed reaction.

-

Selective Deprotection: The acetal can be selectively removed in the presence of other functional groups that are sensitive to basic or nucleophilic conditions.[1]

General Reaction Scheme

The protection of a carbonyl group using this compound and its subsequent deprotection can be represented by the following general scheme:

Caption: General workflow for carbonyl protection and deprotection.

Experimental Protocols

Protocol 1: Protection of Isobutyraldehyde with 1-Propanol

This protocol describes the synthesis of this compound from isobutyraldehyde and 1-propanol.

Materials:

-

1-Propanol (2.2 mol)[7]

-

p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (0.5 - 1.0 wt% relative to the aldehyde)[7]

-

Sodium bicarbonate (weak base for neutralization)[7]

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add isobutyraldehyde (1.0 mol) and 1-propanol (2.2 mol).[7]

-

Add the acid catalyst (p-TsOH or H₂SO₄, 0.5 - 1.0 wt%).[7]

-

Heat the mixture to reflux at 80-100°C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by adding a sufficient amount of a weak base, such as sodium bicarbonate solution, until effervescence ceases.[7]

-

Transfer the mixture to a separatory funnel and wash with water to remove any remaining base and water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation. Collect the fraction boiling at the appropriate temperature for this compound.[7]

Data Summary:

| Parameter | Value | Reference |

| Reactant Ratio | 1 : 2.2 (Isobutyraldehyde : 1-Propanol) | [7] |

| Catalyst | p-TsOH or H₂SO₄ (0.5-1.0 wt%) | [7] |

| Reaction Temperature | 80-100°C | [7] |

| Reaction Time | 4-6 hours | [7] |

| Purification | Fractional Distillation | [7] |

Protocol 2: General Deprotection of this compound

This protocol outlines a general procedure for the acidic hydrolysis of the acetal to regenerate the carbonyl compound.

Materials:

-

This compound

-

Dilute aqueous acid (e.g., 1 M HCl, acetic acid/water, or TFA/water)[3]

-

Organic solvent (e.g., diethyl ether, dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Stir plate

-

Separatory funnel

Procedure:

-

Dissolve the this compound in a suitable organic solvent in a round-bottom flask.

-

Add the dilute aqueous acid to the solution.

-

Stir the mixture at room temperature. The reaction time will vary depending on the substrate and the acid used. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude carbonyl compound.

-

Purify the product as necessary (e.g., by distillation or chromatography).

Deprotection Logic:

Caption: Logical flow of the acid-catalyzed deprotection of an acetal.

Stability and Reactivity

This compound, as an acetal, exhibits stability towards a range of reagents and conditions where the corresponding free carbonyl would react.

Stability Data:

| Reagent/Condition | Stability of Acetal |

| Strong Bases (e.g., NaOH, LDA) | Stable |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |

| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Oxidizing Agents (non-acidic) | Stable |

| Strong Acids (e.g., HCl, H₂SO₄) | Labile (Deprotects) |

| Lewis Acids | Can catalyze deprotection |

Conclusion

This compound is a valuable and versatile protecting group for carbonyl compounds. The straightforward protection and deprotection protocols, combined with the stability of the acetal to a wide range of common synthetic reagents, make it a useful tool for researchers and professionals in organic synthesis and drug development. Careful consideration of the acidic lability of this protecting group is necessary when planning synthetic routes.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 4. Protection and deprotection of carbonyl group .pptx [slideshare.net]

- 5. 2-Methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,1-Dipropoxypropane | 4744-11-0 | Benchchem [benchchem.com]

Application Notes and Protocols: Deprotection of 2-Methyl-1,1-dipropoxypropane Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetal protecting groups are pivotal in multi-step organic synthesis for the temporary masking of carbonyl functionalities from undesirable reactions. 2-Methyl-1,1-dipropoxypropane, an acyclic acetal of isobutyraldehyde, offers stability under neutral and basic conditions. However, its effective and selective removal is crucial for the successful progression of a synthetic route. Acyclic acetals, such as the topic compound, are generally less stable and more amenable to cleavage than their cyclic counterparts (e.g., dioxolanes), allowing for selective deprotection in complex molecules.[1]

This document provides a detailed overview of various conditions for the deprotection of this compound, summarizing quantitative data and presenting detailed experimental protocols for key methodologies. The conditions range from classical acidic hydrolysis to milder, neutral methods, offering a toolkit for diverse substrate requirements and functional group tolerance.

Deprotection Methodologies and Quantitative Data

The deprotection of this compound can be achieved under a variety of conditions. The choice of method depends on the sensitivity of the substrate to acidic or harsh conditions and the desired selectivity. Below are summarized conditions for the deprotection of acyclic acetals, which are applicable to this compound.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the most common method for acetal deprotection.[2] The reaction is an equilibrium process, and the presence of excess water drives the reaction toward the carbonyl compound.[3]